7-Bromo-3-methylisoquinoline
Overview
Description
7-Bromo-3-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylisoquinoline typically involves the bromination of 3-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group on the isoquinoline ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products Formed:
Substitution: 7-Methoxy-3-methylisoquinoline.
Oxidation: this compound-1-carboxylic acid.
Reduction: 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
7-Bromo-3-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives are explored for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the isoquinoline ring can facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-3-methylisoquinoline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
7-Bromoisoquinoline: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness: 7-Bromo-3-methylisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination of substituents can enhance its reactivity and potential for forming diverse derivatives with various applications in research and industry .
Properties
IUPAC Name |
7-bromo-3-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWNHBSFXTHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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